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Compound of Interest

Methyl imidazo[1,2-a]pyrazine-8-
Compound Name:
carboxylate

Cat. No. B1318867

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal
chemistry, forming the core of numerous therapeutic agents with a wide array of biological
activities.[1] This bicyclic system is recognized for its versatile synthetic accessibility and its
ability to interact with a variety of biological targets.[1] Derivatives have been extensively
investigated for their potential in treating a range of diseases, including cancer, viral infections,
and neurodegenerative disorders.[2][3][4] This document provides an overview of key
therapeutic applications, quantitative data for representative compounds, detailed experimental
protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and
experimental workflows.

Therapeutic Applications & Key Compounds

Imidazo[1,2-a]pyrazine derivatives have been successfully developed as inhibitors of various
enzymes and modulators of cellular pathways. The primary areas of therapeutic investigation
include oncology, virology, and neurology.

Oncology
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In cancer therapy, these compounds primarily function as kinase inhibitors, disrupting signaling
pathways crucial for tumor cell proliferation, survival, and metastasis.[5][6]

» Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their
overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have
been developed as potent inhibitors of both Aurora A and Aurora B kinases.[7][8] For
example, compound 12k (SCH 1473759) emerged from lead optimization as a picomolar
inhibitor with improved cell potency and aqueous solubility, demonstrating efficacy in human
tumor xenograft models.[8]

e PI3K/AKt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling
cascade that is frequently deregulated in cancer. Several series of imidazo[1,2-a]pyrazines
have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[9] A related
scaffold, imidazo[1,2-a]pyridine, has also been shown to inhibit the Akt/mTOR pathway,
leading to cell cycle arrest and apoptosis in cancer cells.[10]

e Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell
division, making them an attractive target for anticancer drugs. The derivative TB-25 was
designed as a tubulin polymerization inhibitor that binds to the colchicine site, exhibiting
potent anti-proliferative activity against various cancer cell lines.[11]

o ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)
negatively regulates the cGAS-STING pathway, which is crucial for innate anti-tumor
immunity.[12] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the
immune response against tumors. Compound 7 was identified as a highly potent and
selective ENPP1 inhibitor that enhances the antitumor efficacy of anti-PD-1 antibodies in
murine models.[12][13]
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Assay | Cell ]
Compound Target . IC50 / Ki Reference
Line
10i Aurora Kinase - - [7]
12k (SCH Aurora A/ Aurora 0.02nM/0.03
TdF Kd [8]
1473759) B nM
Tubulin
TB-25 o HCT-116 Cells 23 nM [11]
Polymerization
Biochemical
Compound 7 ENPP1 5.70 nM [12][13]
Assay
Compound 12b Anticancer Hep-2 Cells 11 uM [2][14]
Compound 12b Anticancer HepG2 Cells 13 uM [2][14]
Compound 12b Anticancer MCEF-7 Cells 11 yM [2][14]

Virology

The unique structure of the imidazo[1,2-a]pyrazine core has also been exploited for the

development of antiviral agents.

o Anti-Influenza Activity: A phenotypic screening campaign identified the imidazol[1,2-

a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent.[3] It was

found to be effective against oseltamivir-resistant strains by targeting the viral nucleoprotein

(NP), preventing its nuclear accumulation.[3][15]

Assay | Virus

Compound Target . EC50 / IC50 Reference
Strain

HIV Reverse Biochemical

A4 _ 0.41 pM [15]
Transcriptase Assay
HIV-1 (111IB

A4 ) Cell-based Assay 0.98 uM [15]
Strain)

Other Therapeutic Areas
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» Neurodegenerative Diseases: Derivatives have been explored as AMPAR negative
modulators and adenosine Al receptor antagonists, suggesting potential applications in
conditions like epilepsy and Alzheimer's disease.[4][16]

« Infectious Diseases: The scaffold has shown promise in developing agents against
tuberculosis and piroplasm infections.[17][18] A series of N-(2-phenoxyethyl)imidazo[1,2-
a]pyridine-3-carboxamides showed excellent activity against drug-sensitive M. tuberculosis.
[18]

Signaling Pathways and Workflows

Visualizing the mechanisms of action and the drug development process is crucial for
understanding the therapeutic potential of these compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth and survival. Imidazo[1,2-a]pyrazine-based inhibitors
typically target PI3K, preventing the downstream activation of Akt and mTOR.
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Caption: PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyrazine agents.

CGAS-STING Immunity Pathway

ENPP1 inhibitors prevent the degradation of cGAMP, allowing it to bind to STING and trigger
an innate immune response, which is beneficial for cancer immunotherapy.
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Caption: cGAS-STING pathway regulation by ENPP1 and its targeted inhibition.

Drug Discovery & Synthesis Workflow

The development process for these agents often follows a structured path from initial synthesis
to biological evaluation. A common synthetic route is a one-pot, three-component reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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